

# 3-(Chloromethyl)-2-methoxypyridine physical properties

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## Compound of Interest

Compound Name: 3-(Chloromethyl)-2-methoxypyridine

Cat. No.: B060368

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An In-depth Technical Guide to **3-(Chloromethyl)-2-methoxypyridine**

## Introduction

**3-(Chloromethyl)-2-methoxypyridine** is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safety and handling procedures, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The pyridine core is a prevalent motif in many biologically active compounds, and functionalized pyridines like this one are instrumental in the discovery of novel therapeutics and agrochemicals.<sup>[1]</sup>

## Physicochemical Properties

The fundamental physical and chemical characteristics of **3-(Chloromethyl)-2-methoxypyridine** are summarized below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	162046-62-0	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	[3][4]
Molecular Weight	157.60 g/mol	[3][5]
Appearance	Data not consistently available; related compounds are often liquids or low-melting solids.	
Boiling Point	Data not available. Related isomers like 3-Chloro-2-methoxypyridine have a boiling point of 53 °C at 3 mmHg.[6]	
Density	Data not available. The related isomer 3-Chloro-2-methoxypyridine has a density of 1.25 g/cm <sup>3</sup> . [6]	
Solubility	Typically soluble in organic solvents like chloroform and methanol.[7]	

## Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of **3-(Chloromethyl)-2-methoxypyridine** rely on standard spectroscopic techniques. The expected spectral features are detailed below.

## Molecular Structure and Atom Numbering

Caption: Numbering scheme for **3-(Chloromethyl)-2-methoxypyridine**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is a primary tool for confirming the structure.

- Aromatic Protons (H4, H5, H6): Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C6, being adjacent to the nitrogen, will be the most downfield.

Splitting patterns (doublets, doublet of doublets) will arise from coupling between these protons.

- Chloromethyl Protons ( $-\text{CH}_2\text{Cl}$ ): A singlet is expected around 4.5-4.8 ppm. The electronegative chlorine atom causes a significant downfield shift.
- Methoxy Protons ( $-\text{OCH}_3$ ): A sharp singlet corresponding to the three equivalent protons will appear upfield, typically around 3.9-4.2 ppm.[8]

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

- Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon C2, bonded to both nitrogen and oxygen, will be the most downfield.
- Chloromethyl Carbon ( $-\text{CH}_2\text{Cl}$ ): This signal is expected in the range of 40-50 ppm.
- Methoxy Carbon ( $-\text{OCH}_3$ ): This carbon signal will appear around 55-60 ppm.[8]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9]

- C-H Stretching (Aromatic): Weak to medium bands are expected above  $3000\text{ cm}^{-1}$ . [10]
- C-H Stretching (Aliphatic): Medium bands from the methoxy and chloromethyl groups will appear just below  $3000\text{ cm}^{-1}$  (approx.  $2850\text{-}2960\text{ cm}^{-1}$ ). [10]
- C=C and C=N Stretching: Strong bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region are characteristic of the pyridine ring.
- C-O Stretching: A strong band for the aryl ether C-O bond is expected around  $1250\text{-}1300\text{ cm}^{-1}$ . [10]
- C-Cl Stretching: A band in the fingerprint region, typically  $600\text{-}800\text{ cm}^{-1}$ , corresponds to the C-Cl bond.

## Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

- **Molecular Ion ( $M^+$ ):** The mass spectrum will show a molecular ion peak at  $m/z$  157.
- **Isotope Peak ( $M+2$ )<sup>+</sup>:** A characteristic feature will be the ( $M+2$ ) peak at  $m/z$  159, with an intensity approximately one-third of the  $M^+$  peak, confirming the presence of a single chlorine atom.
- **Fragmentation:** A common fragmentation pathway is the loss of the chlorine atom ( $M-35$ ) or the entire chloromethyl group ( $M-49$ ) to give a prominent fragment ion.

## Handling, Safety, and Stability

Proper handling of **3-(Chloromethyl)-2-methoxypyridine** is critical due to its potential hazards. The information is typically derived from its hydrochloride salt or closely related analogues.

Hazard Category	GHS Classification	Pictogram
Skin Corrosion/Irritation	Category 2 (H315: Causes skin irritation)	GHS07 (Exclamation Mark)
Eye Damage/Irritation	Category 2 (H319: Causes serious eye irritation)	GHS07 (Exclamation Mark)
Target Organ Toxicity	Category 3 (H335: May cause respiratory irritation)	GHS07 (Exclamation Mark)

Sources:[2][11][12][13]

## Experimental Protocol: Safe Handling and Storage

- **Engineering Controls:** Use the chemical only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[12]
- **Personal Protective Equipment (PPE):**

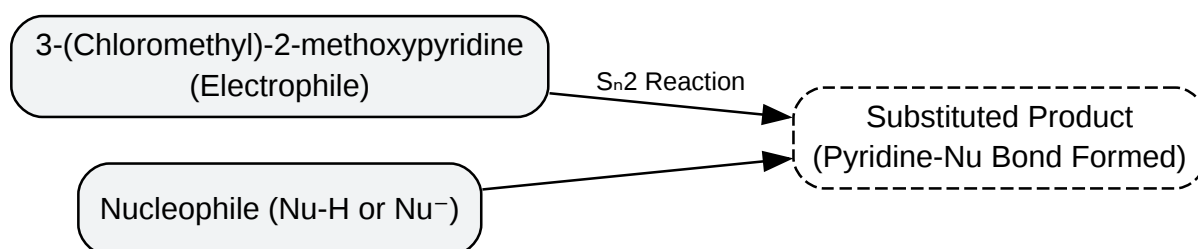
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (adhering to EN 166 standard).[14]
- Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[12][14]
- Body Protection: Wear a lab coat or appropriate protective clothing to ensure all skin is covered.[12]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
- First Aid:
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[12]
  - Skin Contact: Immediately wash with plenty of water. If skin irritation persists, seek medical advice.[14]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. The compound may be moisture-sensitive.
- Stability: The compound is generally stable under recommended storage conditions.[14] However, the chloromethyl group can be susceptible to hydrolysis or nucleophilic attack over time, especially in the presence of moisture or nucleophiles.

## Reactivity and Synthetic Utility

The synthetic value of **3-(Chloromethyl)-2-methoxypyridine** stems from the electrophilic nature of the chloromethyl group, which makes it an excellent substrate for nucleophilic substitution reactions.

## Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide variety of nucleophiles ( $\text{Nu}^-$ ), including amines, thiols, alcohols, and carbanions. This reaction installs the 2-methoxypyridin-3-ylmethyl scaffold onto the nucleophilic substrate.



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Caption: General workflow for nucleophilic substitution reactions.

## Experimental Protocol: Synthesis via Chlorination

A common method for preparing this compound is through the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-2-methoxypyridine.

- **Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(hydroxymethyl)-2-methoxypyridine dissolved in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).
- **Cooling:** Cool the solution in an ice bath ( $0\text{ }^{\circ}\text{C}$ ).
- **Reagent Addition:** Add a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, dropwise to the stirred solution.<sup>[16]</sup> The molar ratio is typically 1:1.1 to 1:1.3 (alcohol to chlorinating agent).<sup>[17]</sup>
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, carefully quench the reaction (e.g., with ice water or a saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrate it under reduced

pressure to yield the crude product, which can be purified by chromatography or crystallization.

## Applications in Research and Development

The 2-methoxypyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, and it can serve as a handle for further functionalization.<sup>[18]</sup>

- **Drug Discovery:** **3-(Chloromethyl)-2-methoxypyridine** is a key intermediate for synthesizing compounds targeting a range of biological systems. The ability to easily couple it with various nucleophilic fragments allows for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.<sup>[1]</sup> The chloro and methoxy groups themselves are recognized for their beneficial effects on intermolecular interactions in drug-target binding.<sup>[19]</sup>
- **Agrochemicals:** Similar to pharmaceuticals, the pyridine core is a fundamental component of many modern herbicides and fungicides. This building block can be used to synthesize novel crop protection agents.<sup>[6]</sup>
- **Materials Science:** Substituted pyridines are also explored in materials science for applications such as ligands in coordination chemistry and components of functional organic materials.

## Conclusion

**3-(Chloromethyl)-2-methoxypyridine** is a versatile and reactive chemical intermediate with significant value in pharmaceutical and agrochemical research. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its safe and effective use. This guide provides the core technical information required by scientists to leverage this compound in the synthesis of novel and complex molecular architectures.

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